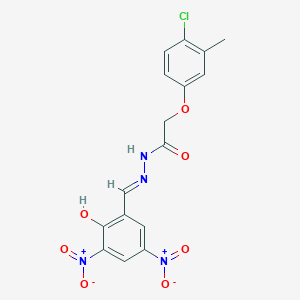![molecular formula C21H23N3O3 B6089413 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as NAPPP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to decrease oxidative stress and inflammation, which may be beneficial for treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One area of interest is its potential for treating neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential for treating drug addiction, as it has been shown to modulate dopamine neurotransmission. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine and its potential therapeutic applications.
Métodos De Síntesis
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a one-pot reaction involving the condensation of 4-nitrobenzoyl chloride, N-phenylpiperazine, and cinnamaldehyde in the presence of a base. The reaction yields 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine as a yellow solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential as an antipsychotic and antidepressant agent. It has been shown to have a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of schizophrenia and depression. In addition, 1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(17-19-8-10-20(11-9-19)24(26)27)23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCCXVIZMFBSW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![2-chloro-N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6089356.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)